molecular formula C21H22NP B1391468 (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine CAS No. 341968-71-6

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

Cat. No.: B1391468
CAS No.: 341968-71-6
M. Wt: 319.4 g/mol
InChI Key: JWZAIGGNEGTDMG-LAUBAEHRSA-N
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Description

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is a chiral ligand that has been widely used in various asymmetric reactions. This compound is known for its ability to modify the reactivity and selectivity of metal centers, making it a valuable tool in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine typically involves the reaction of a phosphine with an appropriate amine under controlled conditions. One common method involves the use of catalytic hydrophosphination, where terminal alkynes undergo double hydrophosphination with diphenylphosphine (HPPh2) in the presence of a base such as potassium hexamethyldisilazane (KHMDS) . This method allows for the formation of the desired diphosphine compound with high yield and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products are often used as intermediates in further synthetic transformations .

Mechanism of Action

The mechanism by which (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine exerts its effects involves its interaction with metal centers in catalytic reactions. The chiral ligand modifies the electronic and steric environment of the metal center, leading to enhanced reactivity and selectivity. The molecular targets include various transition metals, and the pathways involved often pertain to the formation of metal-ligand complexes that facilitate specific catalytic transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine is unique due to its specific combination of an amino group and diphenylphosphine moiety, which provides distinct reactivity and selectivity in catalytic reactions. Its ability to form stable complexes with various metals and its versatility in different types of chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(1S,2S)-1-diphenylphosphanyl-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NP/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21H,22H2,1H3/t17-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZAIGGNEGTDMG-LAUBAEHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673011
Record name (1S,2S)-1-(Diphenylphosphanyl)-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341968-71-6
Record name (1S,2S)-1-(Diphenylphosphanyl)-1-phenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
Reactant of Route 2
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
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(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
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(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
Reactant of Route 5
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine
Reactant of Route 6
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine

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